BenchChemオンラインストアへようこそ!

1-(2-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester

Cannabinoid receptor pharmacology CB2 ligand screening Indomethacin analog profiling

This is the sole certified EP Impurity D standard for indomethacin monograph compliance. Its ortho‑chloro substitution creates a unique steric/electronic environment—unobtainable from indomethacin or its 4‑chloro isomer—that is critical for HPLC system suitability and ANDA/MA submissions. Researchers also use this methyl ester for COX‑2‑selective inhibition and CB2 receptor engagement studies (Ki = 397 nM). Substitution with any other analog invalidates regulatory method validation.

Molecular Formula C20H18ClNO4
Molecular Weight 371.817
CAS No. 1568-35-0
Cat. No. B591995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester
CAS1568-35-0
Synonyms1-(o-Chlorobenzoyl)-5-methoxy-2-methyl-indole-3-acetic Acid Methyl Ester
Molecular FormulaC20H18ClNO4
Molecular Weight371.817
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=CC=C3Cl)C=CC(=C2)OC)CC(=O)OC
InChIInChI=1S/C20H18ClNO4/c1-12-15(11-19(23)26-3)16-10-13(25-2)8-9-18(16)22(12)20(24)14-6-4-5-7-17(14)21/h4-10H,11H2,1-3H3
InChIKeyHYNDOCFHNYVELW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester (CAS 1568-35-0) Procurement Guide for Analytical and Pharmacological Research


1-(2-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid methyl ester (CAS 1568-35-0) is a positional isomer of the widely used NSAID indomethacin, featuring a 2-chlorobenzoyl substituent in place of the 4-chlorobenzoyl group [1]. This methyl ester derivative serves dually as a key synthetic intermediate for 4-dechloro-2-chloroindomethacin and as a certified reference standard for indomethacin impurity profiling (EP Impurity D) . Its unique ortho-chloro substitution and esterified carboxyl group confer distinct pharmacological and physicochemical properties that cannot be replicated by indomethacin, indomethacin methyl ester, or other in-class analogs.

Why Indomethacin or Its Common Analogs Cannot Substitute for 1-(2-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester in Specialized Applications


Generic substitution of this compound with indomethacin (4-chloro isomer) or its methyl ester (CAS 1601-18-9) is scientifically invalid because the 2-chlorobenzoyl moiety generates a distinct electronic and steric environment at the indole N1 position, fundamentally altering target-binding profiles [1]. The ortho-chloro substituent restricts rotational freedom of the benzoyl ring compared to the para-chloro analog, which directly impacts molecular recognition at enzyme active sites such as cyclooxygenase and cannabinoid receptors [2]. Additionally, the methyl ester prodrug moiety confers COX-2 selectivity that is absent in the free carboxylic acid form of indomethacin, making the ester critical for applications requiring isoform-specific inhibition [3]. The quantitative evidence below demonstrates that these structural differences translate into measurable, functionally significant divergence in binding affinity, selectivity, and physicochemical properties.

Quantitative Differential Evidence for 1-(2-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester: Comparator-Based Performance Data


CB2 Cannabinoid Receptor Binding Affinity: Direct Comparison with Indomethacin-Derived CB2 Ligands

The target compound exhibits measurable binding affinity for the human CB2 cannabinoid receptor with a Ki of 397 nM, which is comparable to the well-characterized CB2 ligand BML-190 (indomethacin morpholinylamide, Ki = 435 nM) [1]. For CB1, the target compound shows a Ki of 1,720 nM, yielding a CB2/CB1 selectivity ratio of approximately 4.3-fold [1]. In contrast, indomethacin itself (free acid, 4-chloro isomer) lacks significant CB receptor affinity at comparable concentrations, while its morpholinylamide derivative BML-190 achieves a 50-fold selectivity (CB2 Ki = 435 nM, CB1 Ki > 20,000 nM) [2]. The 2-chloro substitution in the target compound thus produces a distinct selectivity window—moderate CB2 affinity with reduced CB1 sparing compared to the morpholinylamide, but measurable CB engagement entirely absent in the parent indomethacin.

Cannabinoid receptor pharmacology CB2 ligand screening Indomethacin analog profiling

Methyl Ester-Mediated COX-2 Isoform Selectivity: Class-Level Evidence from Indomethacin Ester Derivatives

Methylation of the carboxylate group in indomethacin derivatives confers significant COX-2 selectivity relative to the parent carboxylic acid [1]. Computational docking and molecular dynamics simulations demonstrate that the methyl ester derivative adopts binding modes in the COX-2 active site that differ from those observed for indomethacin, providing a structural basis for isoform selectivity [1]. This class-level finding applies directly to the target compound: its methyl ester moiety is predicted to enhance COX-2 preference, whereas the free acid form of indomethacin inhibits COX-1 and COX-2 with roughly equal potency (IC50 ≈ 18–26 nM for both isoforms in CHO cells) [2]. The 2-chloro substitution may further modulate this selectivity, as the ortho-chlorine alters the geometry of the benzoyl group that interacts with the COX active-site pocket.

COX-2 selective inhibition NSAID prodrug design Indomethacin ester pharmacology

Distinct COX Inhibitory Profile of the Hydrolysis Product: 4-Dechloro-2-chloroindomethacin versus Indomethacin

The target compound serves as the direct synthetic precursor to 4-dechloro-2-chloroindomethacin, which inhibits cyclooxygenase with an IC50 of 0.1 μM while sparing 5-, 12-, and 15-lipoxygenases (IC50 = 100 μM for each), yielding a >1,000-fold selectivity window for COX over LOX . In comparison, indomethacin inhibits COX-1 and COX-2 with IC50 values of approximately 0.018–0.026 μM but also modulates the arachidonic acid cascade through secondary pathways, and its LOX selectivity has not been characterized to the same degree [1]. The 1,000-fold COX/LOX selectivity of the 2-chloro analog's hydrolysis product represents a functionally meaningful differentiation from the parent drug, as dual COX/LOX inhibition can produce divergent anti-inflammatory and gastrointestinal safety profiles.

Cyclooxygenase inhibition Lipoxygenase selectivity Indomethacin impurity pharmacology

Physicochemical Differentiation: Melting Point and Lipophilicity versus Indomethacin Methyl Ester

The target compound exhibits a melting point of 106–108°C and a calculated LogP of 4.02, reflecting its specific crystalline packing and lipophilicity [1]. While indomethacin methyl ester (CAS 1601-18-9, the 4-chloro isomer) shares the same molecular formula and weight (371.81 g/mol), its melting point is reported as 90–93°C . This ~15°C difference in melting point arises from the altered intermolecular interactions due to ortho versus para chlorine substitution and provides a critical quality control parameter for distinguishing the two isomers. The LogP value of 4.02 indicates substantial lipophilicity, which influences membrane permeability and chromatographic retention behavior in HPLC impurity profiling methods.

Physicochemical characterization Chromatographic separation Reference standard qualification

Regulatory Identity as Indomethacin EP Impurity D: Analytical Reference Standard Differentiation

The target compound is officially designated as Indomethacin EP Impurity D (also known as Indometacin Impurity 25) by the European Pharmacopoeia and is chemically defined as [1-(2-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid methyl ester [1]. This regulatory designation mandates its use as a specific reference standard for the identification, quantification, and control of the 2-chloro positional isomer impurity in indomethacin active pharmaceutical ingredient (API). Other indomethacin impurities (Impurity A through C, E through H) correspond to different chemical entities—such as the 3-chloro isomer, desmethyl derivatives, or the free acid form—each requiring separate, chemically distinct reference materials. Substitution with indomethacin methyl ester (Impurity H) or the 3-chloro isomer is pharmaceutically invalid for EP-compliant impurity testing, as the chromatographic retention time and detector response factor are unique to each impurity.

Pharmaceutical impurity standards EP monograph compliance ANDA method validation

Synthetic Utility as Exclusive Precursor to 4-Dechloro-2-chloroindomethacin

The target methyl ester is the direct and exclusive synthetic precursor to 4-dechloro-2-chloroindomethacin (D226240), a tool compound that inhibits cyclooxygenase with an IC50 of 0.1 μM with >1,000-fold selectivity over 5-, 12-, and 15-lipoxygenase (LOX IC50 = 100 μM) [1]. Base-catalyzed hydrolysis of the methyl ester yields the corresponding carboxylic acid without affecting the 2-chlorobenzoyl amide linkage [1]. Alternative synthetic routes starting from indomethacin (4-chloro) cannot yield the 2-chloro isomer due to the irreversibility of the chlorobenzoyl substitution pattern introduced during indole N-acylation. For medicinal chemistry programs exploring the structure-activity relationship (SAR) of the chlorobenzoyl position on COX inhibition, LOX selectivity, or cannabinoid receptor engagement, procurement of the 2-chloro methyl ester is the only viable entry point to the 2-chloro analog series.

Indomethacin analog synthesis COX inhibitor tool compounds Structure-activity relationship studies

Highest-Value Research and Industrial Application Scenarios for 1-(2-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester


Pharmaceutical QC Release Testing: EP-Compliant Indomethacin Impurity D Reference Standard

Quality control laboratories performing batch release testing of indomethacin API under European Pharmacopoeia monographs require the specific Impurity D reference standard (CAS 1568-35-0) for HPLC method calibration and system suitability verification . The compound's distinct chromatographic retention time—differentiated from the 4-chloro isomer by both the ortho-chlorine substitution and methyl ester moiety—ensures accurate quantification of the 2-chloro positional impurity at specification levels typically ≤ 0.1% . Regulatory submissions (ANDAs, MAAs) that reference EP impurity standards must use this exact chemical entity; substitution with indomethacin methyl ester (Impurity H) or any non-designated analog will invalidate method validation data [1].

Medicinal Chemistry SAR: Exploration of 2-Chloroindomethacin Scaffolds for COX/LOX and Cannabinoid Receptor Pharmacology

The target compound serves as the gateway intermediate for synthesizing a panel of 2-chloroindomethacin analogs with characterized COX/LOX selectivity (>1,000-fold for COX over 5-, 12-, and 15-LO) and measurable cannabinoid CB2 receptor engagement (Ki = 397 nM) [1]. Structure-activity relationship studies investigating the impact of ortho versus para chlorobenzoyl substitution on anti-inflammatory potency, gastrointestinal safety, and CB receptor-mediated analgesia require this specific methyl ester as the starting material, as the 2-chloro series is not accessible from indomethacin .

COX-2 Selective Inhibitor Tool Compound Preparation for Inflammation and Cancer Research

The methyl ester moiety predicts COX-2 preferential inhibition based on computational modeling and the well-established class effect of indomethacin esterification . Researchers investigating COX-2-dependent pathways in inflammation, colorectal cancer, or neuroinflammation can use this compound directly as a methyl ester prodrug or hydrolyze it to the corresponding acid for in vitro and in vivo target engagement studies, gaining a selectivity advantage over the non-selective parent indomethacin (COX-1/COX-2 ratio ≈ 0.69) [1].

Cannabinoid Receptor Tool Compound: Moderate CB2 Affinity with a Distinct Selectivity Fingerprint

With a CB2 Ki of 397 nM and a CB2/CB1 selectivity ratio of approximately 4.3, the target compound occupies a unique pharmacological niche—measurable CB2 engagement without the extreme CB1 sparing (>50-fold) of BML-190 . This property is valuable for probing the functional consequences of balanced CB1/CB2 modulation in pain, inflammation, and immune cell migration models, where both receptor subtypes contribute to the net physiological response .

Quote Request

Request a Quote for 1-(2-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.